
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide, commonly known as DPC, is a synthetic compound that has been widely used in scientific research. DPC belongs to the class of N-acylpyridine-4-carboxamides and has been found to possess a wide range of biological activities.
Mechanism of Action
DPC acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, acid, and capsaicin. DPC binds to the channel and prevents its activation by these stimuli, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
DPC has been found to reduce pain perception and inflammation in various animal models. It has also been shown to possess anti-tumor and anti-viral properties. DPC has been used to study the function of various biological systems such as the cardiovascular system, the nervous system, and the immune system.
Advantages and Limitations for Lab Experiments
DPC is a useful tool for studying the function of various biological systems. It has a high affinity for TRPV1 and can be used to selectively block its activity. However, DPC has some limitations as well. It is a synthetic compound and may not accurately represent the function of endogenous ligands. Moreover, it may have off-target effects that need to be carefully controlled.
Future Directions
DPC has a wide range of potential applications in scientific research. It can be used to study the function of various biological systems and to develop new drugs for the treatment of pain, inflammation, and other diseases. Some possible future directions for research on DPC include:
1. Studying the role of TRPV1 in various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Developing new TRPV1 antagonists with improved pharmacological properties.
3. Studying the interaction of DPC with other ion channels and receptors.
4. Investigating the potential therapeutic applications of DPC in various animal models.
Conclusion:
In conclusion, DPC is a synthetic compound that has been widely used in scientific research. It possesses a wide range of biological activities and has been found to be a useful tool for studying the function of various biological systems. DPC acts as an antagonist of the TRPV1 ion channel and has been shown to reduce pain perception and inflammation in various animal models. DPC has some limitations, but it has a wide range of potential applications in scientific research. Future research on DPC may lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.
Synthesis Methods
DPC can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Scientific Research Applications
DPC has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to possess a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. DPC has been used to study the role of ion channels in pain perception, the function of G protein-coupled receptors, and the mechanism of action of various drugs.
properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17) |
InChI Key |
FLPBTAFRIXNQAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





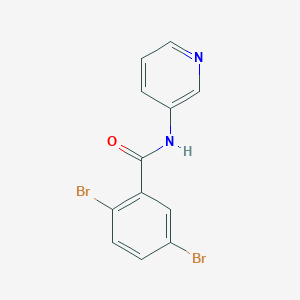
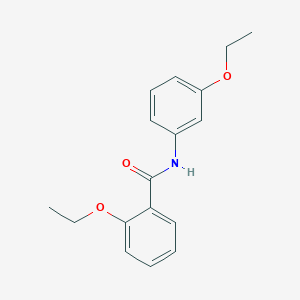

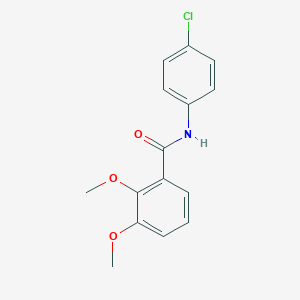
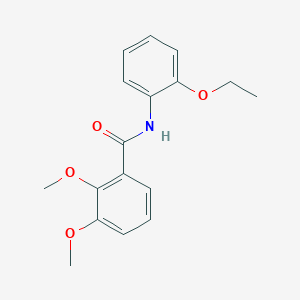


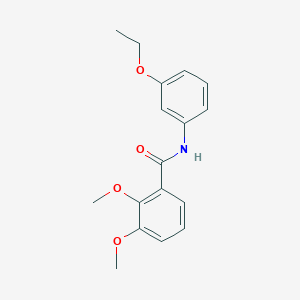


![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)